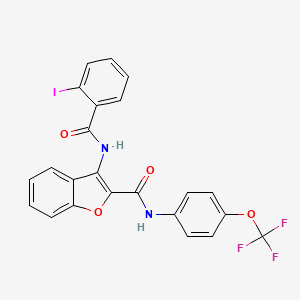

3-(2-iodobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(2-iodobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their biological activities.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-step reactions, including condensation, amination, and cyclization processes. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with an aminated and cyclized intermediate . Similarly, the synthesis of complex benzamides could involve the condensation of iodobenzamido and trifluoromethoxyphenyl moieties with a benzofuran-2-carboxamide scaffold.

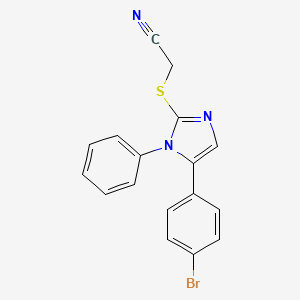

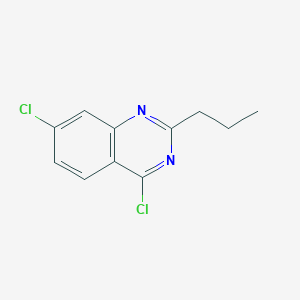

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of benzene rings and amide functional groups. The crystal structures of related compounds, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, have been reported to exhibit varying dihedral angles between the benzene rings, which can influence the compound's biological activity . The specific dihedral angles and molecular conformations of 3-(2-iodobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide would need to be determined through crystallographic analysis to understand its potential interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including those that modify the amide group or the benzene ring substituents. The presence of a trifluoromethoxy group could influence the compound's reactivity and electronic properties, potentially affecting its ability to undergo further chemical transformations. The iodine substituent may also serve as a reactive site for further functionalization or cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen and trifluoromethyl groups can affect the compound's lipophilicity, solubility, and stability. These properties are crucial for the compound's biological activity and pharmacokinetic profile. For example, the introduction of a trifluoromethyl group can increase the metabolic stability of the compound, as seen in other benzamide derivatives .

Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis Techniques

Crystallographic studies have provided insight into the molecular structure of related benzamide derivatives, revealing key aspects like dihedral angles and crystallization patterns. For example, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluoro, 3-bromo, and 3-iodo derivatives, were reported, highlighting the significance of dihedral angles between benzene rings in determining molecular conformation (Suchetan et al., 2016). This type of analysis is crucial for understanding how slight modifications in the molecular structure can impact the overall properties of the compound.

In the realm of synthetic methods, research has focused on developing novel pathways for creating benzamide derivatives. For instance, platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides has been explored as a method to achieve high yields of benzamide products, showcasing the versatility of catalytic systems in synthesizing complex molecules (Wang and Widenhoefer, 2004). Additionally, strategies for creating heterocycles through sulphenylation of unsaturated amides have been investigated, demonstrating the potential for benzamide derivatives to serve as precursors in synthesizing a wide array of heterocyclic compounds (Samii, Ashmawy, & Mellor, 1987).

Potential Bioactivity and Applications

The search for new bioactive compounds has led to the synthesis and evaluation of benzamide derivatives for their antifungal and antiproliferative activities. Research into N-substituted benzamides has uncovered compounds with promising activities against various pathogens and cancer cell lines, indicating the potential of benzamide derivatives in developing new therapeutic agents (Raffa et al., 2002; Youssef et al., 2020). Moreover, compounds like Flubendiamide have been identified for their insecticidal properties, particularly against lepidopterous pests, underscoring the utility of benzamide derivatives in agricultural applications (Tohnishi et al., 2005).

Propiedades

IUPAC Name |

3-[(2-iodobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3IN2O4/c24-23(25,26)33-14-11-9-13(10-12-14)28-22(31)20-19(16-6-2-4-8-18(16)32-20)29-21(30)15-5-1-3-7-17(15)27/h1-12H,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMXYMDHYSUVSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=CC=C4I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F3IN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-iodobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)

![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)

![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2499535.png)

![2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)

![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)

![5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499545.png)

![(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2499548.png)